molecular formula C27H26N2O4 B3608250 2-(2,5-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-quinolinecarboxamide

2-(2,5-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-quinolinecarboxamide

Cat. No.: B3608250
M. Wt: 442.5 g/mol
InChI Key: PYZXKWZLHXRPIM-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-quinolinecarboxamide is a complex organic compound that features a quinoline core structure substituted with methoxyphenyl and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-quinolinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized through a series of reactions including nitration, reduction, and acylation to introduce the carboxamide group. The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-quinolinecarboxamide can undergo various chemical reactions including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the phenyl rings.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The methoxy and carboxamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethoxyphenyl)ethanamine: A simpler structure with similar methoxy substitutions.

    2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs in its functional groups and reactivity.

    2-Phenylacetophenone derivatives: Similar aromatic structure but different functional groups.

Uniqueness

2-(2,5-Dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-quinolinecarboxamide is unique due to its combination of a quinoline core with methoxyphenyl and carboxamide groups, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-31-19-12-13-26(33-3)22(16-19)24-17-21(20-9-5-6-10-23(20)29-24)27(30)28-15-14-18-8-4-7-11-25(18)32-2/h4-13,16-17H,14-15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZXKWZLHXRPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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